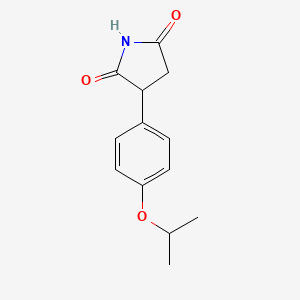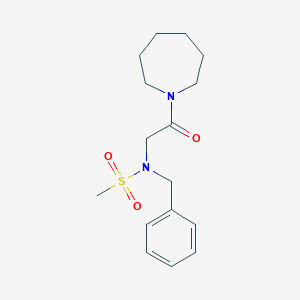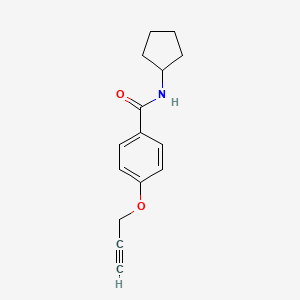![molecular formula C19H21N3O2S B4695727 N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4695727.png)
N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide
説明
N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide, commonly known as "Compound X," is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
Compound X exerts its effects through multiple mechanisms of action. In the case of dopamine receptors, Compound X acts as a partial agonist, meaning that it can activate the receptor to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have both therapeutic and adverse effects depending on the context.
In the case of cancer cells, Compound X induces apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspases (proteases that cleave specific substrates). Compound X also inhibits cell proliferation by blocking the cell cycle at the G1 phase, which is crucial for DNA replication and cell division.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Compound X can cross the blood-brain barrier and interact with dopamine receptors in the brain. In vivo studies in rats have shown that Compound X can increase locomotor activity and induce conditioned place preference, indicating its potential for abuse liability.
実験室実験の利点と制限
One of the main advantages of Compound X is its versatility in terms of applications. It can be used in various assays, including cell viability assays, dopamine receptor binding assays, and amyloid-beta aggregation assays. Compound X is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
One of the main limitations of Compound X is its potential for off-target effects. Due to its partial agonist activity at dopamine receptors, Compound X can have both therapeutic and adverse effects depending on the context. This requires careful consideration when designing experiments and interpreting results.
将来の方向性
There are several future directions for research on Compound X. One area of interest is the development of more selective dopamine receptor ligands that can modulate specific subtypes of receptors without affecting others. This could lead to the development of more targeted therapies for psychiatric disorders.
Another area of interest is the optimization of Compound X for use as a potential drug candidate for the treatment of Alzheimer's disease. This could involve the development of prodrugs that can cross the blood-brain barrier more efficiently and inhibit amyloid-beta aggregation more effectively.
Overall, Compound X has shown great potential for various applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
科学的研究の応用
Compound X has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This makes Compound X a potential candidate for the treatment of psychiatric disorders such as depression and addiction.
In cancer research, Compound X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. Compound X has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
特性
IUPAC Name |
N-[4-(4-hydroxyphenyl)piperazine-1-carbothioyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(24)20-19(25)22-12-10-21(11-13-22)16-6-8-17(23)9-7-16/h2-9,23H,10-13H2,1H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRSZVANJMXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)acetamide](/img/structure/B4695670.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)


![N-[4-(aminosulfonyl)phenyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4695702.png)
![N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4695703.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)
